3-(2-Fluoro-5-methylphenoxy)azetidine
Overview
Description
“3-(2-Fluoro-5-methylphenoxy)azetidine” is a chemical compound with the molecular formula C10H12FNO . It is used for research and development purposes.
Synthesis Analysis
The synthesis of azetidines, which includes “this compound”, has seen remarkable advances in recent years . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a four-membered azetidine ring with a 2-fluoro-5-methylphenoxy group attached . The molecular weight of this compound is 181.21 .Scientific Research Applications
Radioligand for Brain Imaging
3-(2-Fluoro-5-methylphenoxy)azetidine derivatives have been studied for their potential in brain imaging, particularly using positron emission tomography (PET). Specifically, fluorinated derivatives like 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine have shown promise in binding to nicotinic acetylcholine receptors, making them useful for studying various neurological conditions (Doll et al., 1999).
Antibacterial Agents
Azetidine derivatives, including those related to this compound, have been explored as antibacterial agents. Research on 7-azetidinylquinolones, for instance, has revealed their potential in targeting specific bacterial infections, emphasizing the role of stereochemistry in their effectiveness (Frigola et al., 1995).
Ion Transport in Plants
The application of azetidine derivatives in plant physiology has been explored, particularly regarding ion transport. Studies have used azetidine 2-carboxylic acid to understand the relationship between protein synthesis and ion transport in plants (Pitman et al., 1977).
Synthesis of Polyhydroxylated Azetidine Iminosugars
Research into the synthesis of azetidine iminosugars from D-glucose has been conducted, highlighting the potential of these compounds in enzyme inhibition. These studies have significant implications for medicinal chemistry and drug development (Lawande et al., 2015).
Anti-HIV Activity
Studies on fluorinated analogs of azetidine, such as 3'-fluoro-3'-deoxythymidine, have shown potential anti-HIV activity. These compounds have been evaluated for their therapeutic indices and potential as anti-HIV agents (Huang et al., 1991).
Synthesis of Novel Schiff Bases and Azetidines
Research has been conducted on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, evaluating their antioxidant potentials. These studies contribute to the understanding of medicinal agents and bulk chemical processing (Nagavolu et al., 2017).
Future Directions
Azetidines, including “3-(2-Fluoro-5-methylphenoxy)azetidine”, have seen remarkable advances in their chemistry and reactivity . Future directions include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .
Properties
IUPAC Name |
3-(2-fluoro-5-methylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKLOIOAQIJBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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